molecular formula C19H19N5O2 B13085103 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile

1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile

Cat. No.: B13085103
M. Wt: 349.4 g/mol
InChI Key: JWMRNEHAMOPZJL-UHFFFAOYSA-N
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Description

1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrido[4,3-D]pyrimidine core, a phenyl ring, and a cyclobutanecarbonitrile group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it useful in biochemical studies.

    Industry: It may find use in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile stands out due to its unique combination of a pyrido[4,3-D]pyrimidine core, phenyl ring, and cyclobutanecarbonitrile group

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

1-[4-(4-amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl)phenyl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C19H19N5O2/c1-26-18-22-14-7-10-24(17(25)15(14)16(21)23-18)13-5-3-12(4-6-13)19(11-20)8-2-9-19/h3-6H,2,7-10H2,1H3,(H2,21,22,23)

InChI Key

JWMRNEHAMOPZJL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C(=N1)N)C(=O)N(CC2)C3=CC=C(C=C3)C4(CCC4)C#N

Origin of Product

United States

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